

# Navigating Mitotic Catastrophe: A Comparative Guide to GSK-923295 in Multidrug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK-923295	
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For researchers, scientists, and drug development professionals, the challenge of multidrug resistance (MDR) in cancer remains a critical hurdle. In the quest for novel therapeutic strategies, agents that circumvent common resistance mechanisms are of paramount importance. This guide provides a detailed comparison of **GSK-923295**, a first-in-class inhibitor of Centromere-Associated Protein E (CENP-E), with established chemotherapeutic agents—paclitaxel, doxorubicin, and vincristine—in the context of MDR cancer cells.

**GSK-923295** offers a distinct mechanism of action by targeting a key protein in chromosome alignment during mitosis, leading to mitotic arrest and subsequent cell death.[1] Unlike traditional chemotherapeutics that are often substrates for efflux pumps like P-glycoprotein (P-gp), which is a common cause of MDR, **GSK-923295**'s novel target raises the possibility of its efficacy in resistant tumors. This guide synthesizes available preclinical data to objectively compare its performance against standard-of-care agents.

# Comparative Efficacy in Multidrug-Resistant Cell Lines

The following tables summarize the 50% inhibitory concentration (IC50) values for **GSK-923295** and comparator drugs in sensitive parental cell lines and their multidrug-resistant counterparts. The data highlights the differential sensitivity and the resistance factor (RF), calculated as the ratio of the IC50 in the resistant cell line to that in the sensitive parent line.



Table 1: Comparative IC50 Values in Human Uterine Sarcoma Cell Lines (MES-SA and MES-SA/Dx5)

The MES-SA/Dx5 cell line is a well-established model of MDR, characterized by the overexpression of P-glycoprotein, and was derived by exposing the parental MES-SA cell line to doxorubicin.[2][3]

Drug	MES-SA (Sensitive) IC50	MES-SA/Dx5 (MDR) IC50	Resistance Factor (RF)
GSK-923295	~140 nM	~10,800 nM	~77
Doxorubicin	Low nM range	High nM to μM range	>60
Paclitaxel	Low nM range	High nM to μM range	High
Vincristine	Low nM range	High nM to μM range	High

Note: Specific IC50 values for doxorubicin, paclitaxel, and vincristine in this direct comparison are collated from multiple sources and may vary based on experimental conditions.

Table 2: Comparative IC50 Values in Human Breast Cancer Cell Lines (MCF-7 and MCF-7/ADR)

The MCF-7/ADR (or MCF-7/Dox) cell line is another widely used model for studying MDR, with resistance primarily mediated by P-gp overexpression.

Drug	MCF-7 (Sensitive) IC50	MCF-7/ADR (MDR) IC50	Resistance Factor (RF)
GSK-923295	Not explicitly found in a direct comparison	Not explicitly found in a direct comparison	-
Doxorubicin	~0.1 μM[4]	~12.9 µM[4]	~129
Paclitaxel	~64.46 µmol/mL (in a 48h assay)[5]	High resistance observed	High
Vincristine	~7.371 nM[6]	~10,574 nM[6]	~1434

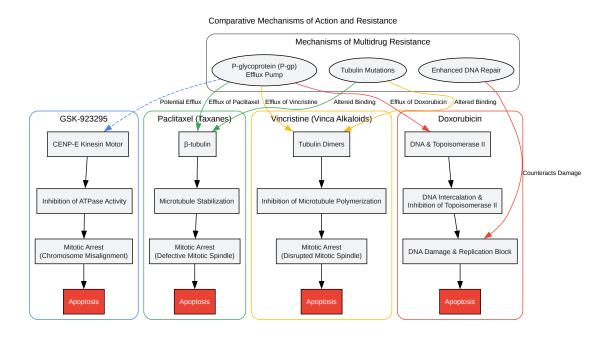




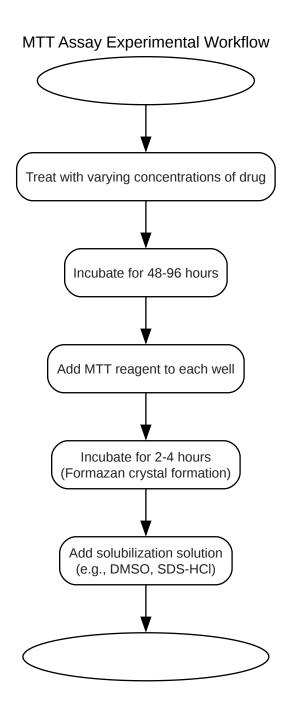
Note: The IC50 values for paclitaxel and vincristine in MCF-7 cells can vary significantly between studies due to different experimental setups.

### **Mechanisms of Action and Resistance**

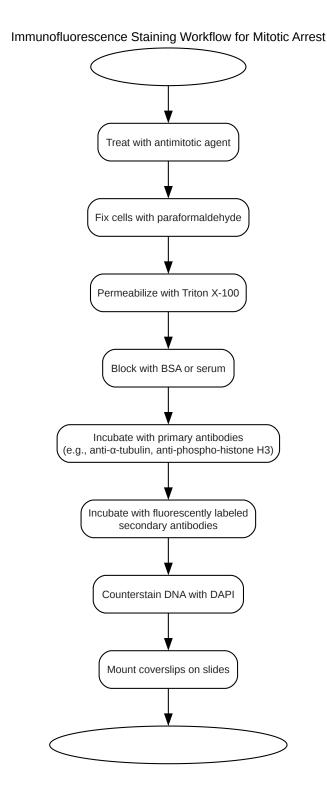




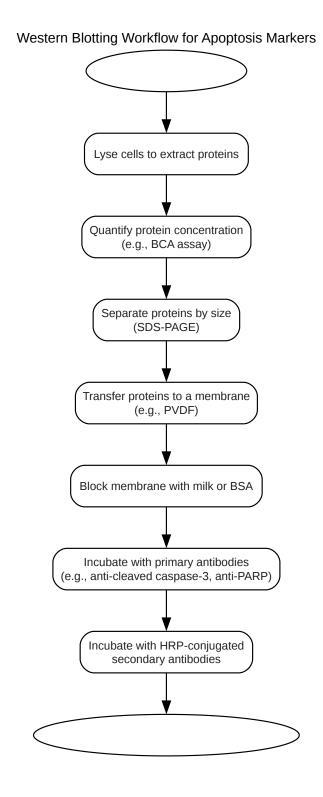












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- To cite this document: BenchChem. [Navigating Mitotic Catastrophe: A Comparative Guide to GSK-923295 in Multidrug-Resistant Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607873#gsk-923295-effect-on-multidrug-resistant-cancer-cells]

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